2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one

Synthetic chemistry Cross-coupling Suzuki-Miyaura

Select this 2-bromo-4-methyl-cyclopenta[b]pyridin-7-one scaffold to accelerate your medicinal chemistry SAR campaigns. The C2 bromine atom provides a superior, chemoselective handle for mild Pd-catalyzed cross-coupling (C–Br bond dissociation energy ~70 kcal/mol vs. ~84 kcal/mol for C–Cl), enabling sequential functionalization while preserving the 4-methyl and 7-ketone groups. This reactivity is crucial for synthesizing BRD9 inhibitor series or Rasagiline-related CNS analogs, offering a distinct lipophilicity and molecular weight anchor for property-based lead optimization.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 884492-71-1
Cat. No. B3293097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
CAS884492-71-1
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1CCC2=O)Br
InChIInChI=1S/C9H8BrNO/c1-5-4-8(10)11-9-6(5)2-3-7(9)12/h4H,2-3H2,1H3
InChIKeyPNJFLBPLVYBGOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one (CAS 884492-71-1): Chemical Identity and Scaffold Characterization for Research Procurement


2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one (CAS 884492-71-1) is a heterocyclic compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol. It belongs to the cyclopenta[b]pyridin-7-one class, featuring a bromine atom at the 2-position, a methyl substituent at the 4-position, and a ketone group at the 7-position of the fused bicyclic scaffold [1]. This substitution pattern generates a differentiated reactivity profile for cross-coupling chemistry relative to its chloro and des-halogen analogs. Commercial sources report standard purities of 95–98% with batch-specific QC documentation including NMR, HPLC, and GC .

Why 2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one Cannot Be Interchanged with Closest Analogs


The cyclopenta[b]pyridin-7-one scaffold's substitution pattern directly governs both synthetic utility and biological target engagement. The C2 halogen identity (Br vs. Cl) controls oxidative addition rates in Pd-catalyzed cross-coupling reactions, with the C–Br bond (~70 kcal/mol bond dissociation energy) providing a distinctly lower activation barrier than the C–Cl bond (~84 kcal/mol), enabling chemoselective Suzuki–Miyaura couplings under milder conditions [1]. Simultaneously, the C4 methyl group occupies a steric and electronic position that influences π-stacking interactions in bromodomain binding pockets, a pharmacophoric feature validated in the BRD9 inhibitor series [2]. Generic substitution with the des-methyl, des-halogen, or chloro analog would therefore alter both the synthetic reaction outcomes and any structure–activity relationships (SAR) derived from the scaffold.

Quantitative Differentiation Evidence for 2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one vs. Closest Analogs


C2 Halogen Reactivity: C–Br vs. C–Cl Bond Dissociation Energy Comparison for Cross-Coupling Chemistry

The C2 bromine substituent in the target compound possesses a C(sp²)–Br bond dissociation energy (BDE) of approximately 70–75 kcal/mol, versus ~84 kcal/mol for the analogous C(sp²)–Cl bond in 2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one (CAS 745075-82-5). This ~10–14 kcal/mol lower BDE translates into faster oxidative addition with Pd(0) catalysts, enabling Suzuki–Miyaura couplings to proceed at lower temperatures (25–60 °C for Br vs. 80–110 °C for Cl) [1]. This is a class-level inference from the well-established reactivity scale of aryl halides in Pd-catalyzed cross-coupling.

Synthetic chemistry Cross-coupling Suzuki-Miyaura Halogen reactivity

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity vs. Chloro Analog

The target compound (MW = 226.07 g/mol; logP estimated ~1.3–1.5) differs from the 2-chloro analog (MW = 181.62 g/mol; logP estimated ~1.0–1.2) by approximately 44.5 g/mol in molecular weight and an estimated ΔlogP of ~0.2–0.3 units [1][2]. This increased lipophilicity and molecular size, attributed to the larger van der Waals radius and polarizability of bromine versus chlorine, produces a distinct property profile that may influence membrane permeability, protein binding, and metabolic stability.

Drug design Physicochemical properties Lipophilicity Lead optimization

Commercial Purity and QC Documentation: Verified Batch-to-Batch Consistency Data

Commercial suppliers including Bidepharm report standard purity of 95%+ with batch-specific QC documentation (NMR, HPLC, GC) for CAS 884492-71-1 . The 2-chloro analog (CAS 745075-82-5) is also commercially available at 98% purity with similar analytical documentation . While both compounds meet typical research-grade purity thresholds, the procurement decision for the bromo analog is driven by the specific synthetic chemistry requirements outlined in Evidence Items 1 and 2 rather than a purity advantage.

Procurement Quality control Analytical characterization Reproducibility

C4 Methyl Group: Steric and Electronic Influence on Biological Target Engagement

The C4 methyl group on the cyclopenta[b]pyridin-7-one scaffold occupies a small lipophilic pocket in bromodomain binding sites. In the BRD9 inhibitor series, the methyl group on the pyridinone core was shown to be essential for effective binding, as its removal abrogated activity [1]. The 2-bromo-4-methyl substitution pattern therefore preserves both the synthetic handle (C2 Br) and the critical pharmacophoric element (C4 methyl) simultaneously, a combination not available in compounds lacking the C4 methyl (e.g., 2-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one, CAS 1256823-72-9) .

Medicinal chemistry Bromodomain inhibition BRD9 Structure-activity relationship

High-Value Application Scenarios for 2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one Based on Established Evidence


Chemoselective Suzuki–Miyaura Library Synthesis on the Cyclopenta[b]pyridin-7-one Scaffold

The C2 bromine provides a chemoselective handle for Pd-catalyzed cross-coupling under mild conditions (25–60 °C), enabling sequential functionalization strategies where the bromine is replaced with aryl, heteroaryl, or vinyl boronic acids while preserving the C4 methyl and C7 ketone functionalities. This is directly supported by the C–Br vs. C–Cl bond dissociation energy differential . The scaffold's bicyclic architecture with a reactive ketone at C7 further permits orthogonal diversification through reductive amination, imine formation, or Grignard addition, enabling rapid generation of compound libraries for medicinal chemistry SAR campaigns.

BRD9 Bromodomain Inhibitor Probe Development Using the 2-Bromo-4-methyl Scaffold

The pyridinone-like cyclopenta[b]pyridin-7-one core, with the C4 methyl group intact, mimics the essential pharmacophoric features identified in the Boehringer Ingelheim BRD9 inhibitor series . The C2 bromine serves as a diversification point for introducing substituted aryl groups that can extend into the ZA channel or other subpockets of the BRD9 bromodomain. Researchers pursuing novel BRD9 chemical probes can use this compound as a late-stage intermediate, coupling the bromine position with elaborated boronic acids to rapidly explore SAR around the acetyl-lysine binding pocket.

Physicochemical Property Anchor for Lead Optimization in Kinase or Epigenetic Target Programs

The bromine atom at C2 contributes a distinct lipophilicity increment (estimated ΔlogP ≈ 0.2–0.3 vs. chloro analog) and molecular weight anchor (MW 226.07) that can serve as a reference point for property-based lead optimization . In programs where balancing potency with ADME properties is critical, the bromo analog provides a starting point with measurable lipophilicity and size that can be modulated through subsequent C2 functionalization—replacing bromine with smaller, less lipophilic substituents to tune physicochemical properties while tracking SAR.

Synthetic Intermediate for Propargylated 1-Pyrindane Analogues and CNS-Targeted Compounds

The 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one scaffold serves as a precursor for Rasagiline-related propargylated 1-pyrindane derivatives with antiparkinsonian activity . The 2-bromo-4-methyl variant provides an additional synthetic entry point for introducing diversity at C2 while retaining the 4-methyl group, potentially accessing novel CNS-active analogs with differentiated pharmacological profiles. The bromine atom's superior leaving group ability compared to chlorine facilitates nucleophilic aromatic substitution or metal-catalyzed amination at the C2 position.

Quote Request

Request a Quote for 2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.